2-Amino-6-bromoquinolin-4-OL
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Overview
Description
2-Amino-6-bromoquinolin-4-ol is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromoquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of 6-bromoquinolin-4-ol with ammonia. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired product is obtained . Another method involves the Chan–Lam coupling reaction, where 6-bromoquinolin-4-ol is reacted with aryl boronic acids in the presence of copper salts and various solvents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-Amino-6-bromoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes. The compound can bind to bacterial enzymes and disrupt their function, leading to cell death .
Comparison with Similar Compounds
2-Amino-6-bromoquinolin-4-ol can be compared with other quinoline derivatives, such as:
6-Bromoquinolin-4-ol: Lacks the amino group, which can affect its reactivity and biological activity.
2-Aminoquinolin-4-ol:
8-Hydroxyquinoline: A well-known compound with significant biological activities, including antimicrobial and anticancer properties.
The presence of both the amino and bromo groups in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-6-bromo-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHHMLZACZWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558869 |
Source
|
Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123420-09-7 |
Source
|
Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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